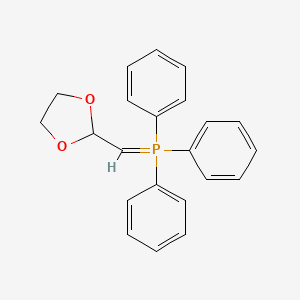![molecular formula C12H14BrNO B14441865 4-[2-(4-Bromophenyl)ethenyl]morpholine CAS No. 77442-90-1](/img/structure/B14441865.png)
4-[2-(4-Bromophenyl)ethenyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Bromophenyl)ethenyl]morpholine is an organic compound with the molecular formula C12H14BrNO It is a derivative of morpholine, where the morpholine ring is substituted with a 4-bromophenyl group via an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Bromophenyl)ethenyl]morpholine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Bromophenyl)ethenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Products include this compound-2-one.
Reduction: Products include 4-[2-(4-bromophenyl)ethyl]morpholine.
Substitution: Products include 4-[2-(4-methoxyphenyl)ethenyl]morpholine.
Aplicaciones Científicas De Investigación
4-[2-(4-Bromophenyl)ethenyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Bromophenyl)ethenyl]morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The ethenyl linkage and bromophenyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-[2-(4-Bromophenyl)ethenyl]morpholine can be compared with other similar compounds, such as:
4-[2-(4-Chlorophenyl)ethenyl]morpholine: Similar structure but with a chlorine atom instead of bromine.
4-[2-(4-Fluorophenyl)ethenyl]morpholine: Similar structure but with a fluorine atom instead of bromine.
4-[2-(4-Methylphenyl)ethenyl]morpholine: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
77442-90-1 |
|---|---|
Fórmula molecular |
C12H14BrNO |
Peso molecular |
268.15 g/mol |
Nombre IUPAC |
4-[2-(4-bromophenyl)ethenyl]morpholine |
InChI |
InChI=1S/C12H14BrNO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-6H,7-10H2 |
Clave InChI |
RMCCCVIYWRJQEW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C=CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


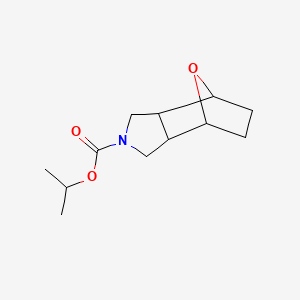
![(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile](/img/structure/B14441792.png)
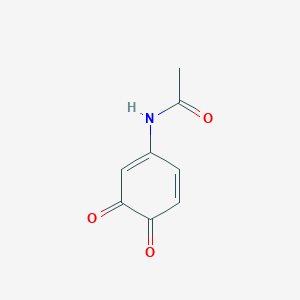

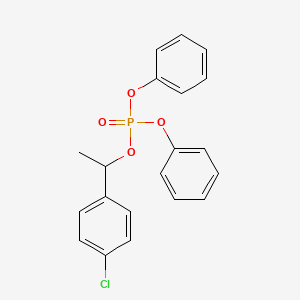
![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)
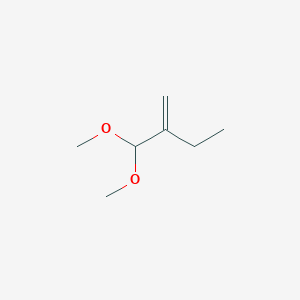
![2-(4-methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride](/img/structure/B14441819.png)
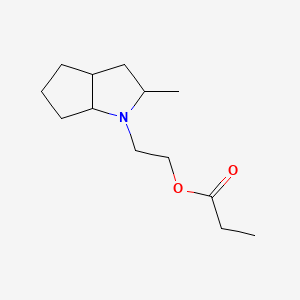

![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)


